1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of cyclopentyl, cyclopropyl, pyrazolyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Cyclopentyl and Cyclopropyl Substitution: The next step involves the introduction of cyclopentyl and cyclopropyl groups onto the pyrazole ring. This can be done through alkylation reactions using appropriate alkyl halides.
Urea Formation: The final step involves the formation of the urea moiety. This can be achieved by reacting the substituted pyrazole with an isocyanate derivative of thiophene under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The unique structure of the compound could be useful in the development of new materials with specific properties, such as conductivity or stability.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving pyrazole and thiophene derivatives.
Mechanism of Action
The mechanism of action of 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.
1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(pyridyl)urea: Similar structure but with a pyridyl group instead of a thiophenyl group.
Uniqueness
1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties compared to phenyl or pyridyl groups
Properties
IUPAC Name |
1-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(19-16-6-3-9-23-16)18-11-13-10-15(12-7-8-12)21(20-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAGLHPJWTFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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